Phenyl cyanoacetate
Overview
Description
Phenyl cyanoacetate is an organic compound characterized by the presence of a phenyl group attached to a cyanoacetate moiety. It is a versatile intermediate used in various chemical syntheses, particularly in the production of pharmaceuticals and agrochemicals. The compound’s structure allows it to participate in a wide range of chemical reactions, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl cyanoacetate can be synthesized through several methods. One common approach involves the reaction of phenol with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. Another method includes the esterification of cyanoacetic acid with phenol using a strong acid catalyst like sulfuric acid .
Industrial Production Methods: In industrial settings, this compound is typically produced via the esterification of cyanoacetic acid with phenol under controlled conditions. The reaction is carried out in large reactors where temperature, pressure, and catalyst concentration are carefully monitored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Phenyl cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be substituted by nucleophiles such as amines, leading to the formation of cyanoacetamide derivatives.
Condensation Reactions: The active methylene group in this compound can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyanoacetic acid and phenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, in the presence of a base such as sodium hydroxide, are commonly used.
Condensation Reactions: Aldehydes or ketones, often in the presence of a base like piperidine, are typical reagents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products:
Cyanoacetamide Derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from condensation reactions.
Cyanoacetic Acid and Phenol: Products of hydrolysis.
Scientific Research Applications
Phenyl cyanoacetate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of phenyl cyanoacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group and the ester functionality provide reactive sites for nucleophilic attack, while the phenyl group can stabilize intermediates through resonance. These properties enable this compound to participate in diverse chemical transformations, leading to the formation of complex molecules .
Comparison with Similar Compounds
Ethyl Cyanoacetate: Similar in structure but with an ethyl group instead of a phenyl group.
Methyl Cyanoacetate: Contains a methyl group in place of the phenyl group.
Cyanoacetic Acid: Lacks the ester group, making it more reactive in certain conditions.
Uniqueness: Phenyl cyanoacetate is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The phenyl group enhances the compound’s stability and allows for additional resonance stabilization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
phenyl 2-cyanoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHASSDIPXUUSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976796 | |
Record name | Phenyl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-48-2 | |
Record name | Phenyl 2-cyanoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6131-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl cyanoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006131482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl cyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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